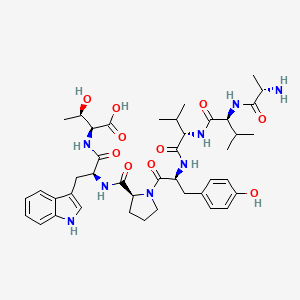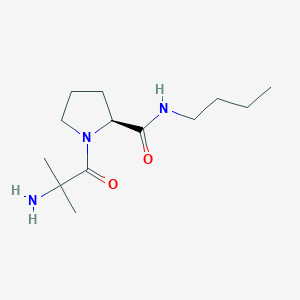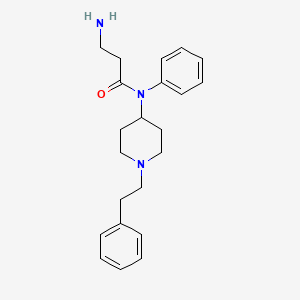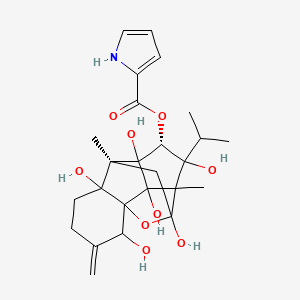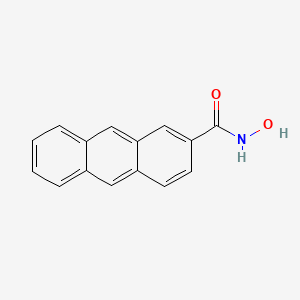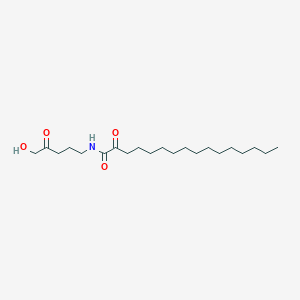![molecular formula C12H11F3N2O2 B10846766 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B10846766.png)
2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
テリフルノミドは、抗増殖剤A771726としても知られ、経口投与可能な抗炎症薬です。これはレフルノミドの活性代謝物であり、多発性硬化症の治療に承認されています。 この化合物は、複数のシグナル伝達経路を通じて炎症反応を抑制する能力で知られており、特に乳がんにおける薬剤耐性を克服する上で、がん治療における可能性を示しています .
2. 製法
合成経路と反応条件: テリフルノミドの合成は、レフルノミドを活性代謝物に変換することを伴います。レフルノミドはイソキサゾール誘導体であり、加水分解によってテリフルノミドが生成されます。 反応条件は通常、ジメチルスルホキシド(DMSO)やジメチルホルムアミド(DMF)などの溶媒を使用し、所望の溶解性と反応効率を実現します .
工業生産方法: テリフルノミドの工業生産は、実験室合成と同様の合成経路に従いますが、より大規模です。このプロセスには、最終製品の純度と有効性を確保するための厳格な品質管理が含まれます。 この化合物は、通常、安定性を維持するために-20°Cで保管されます .
3. 化学反応解析
反応の種類: テリフルノミドは主に阻害反応を起こし、特にジヒドロオロテートデヒドロゲナーゼ(DHODH)酵素を標的にします。 この阻害は、その抗増殖作用と免疫抑制作用に不可欠です .
一般的な試薬と条件: この化合物は、シノビオサイトにおけるチロシンキナーゼやプロスタグランジンE2などのさまざまな試薬と相互作用します。 反応条件は、腫瘍壊死因子-α(TNF-α)やインターロイキン-1(IL-1)などのサイトカインの存在を含むことが多く、その阻害効果を調べるために用いられます .
生成される主な生成物: これらの反応から生成される主な生成物は、DHODHの阻害であり、ピリミジン合成の減少につながります。 これは、リンパ球の増殖抑制と炎症反応の軽減につながります .
4. 科学研究における用途
テリフルノミドは、科学研究において幅広い用途を持っています。
化学: 酵素阻害とピリミジンの合成を研究するためのモデル化合物として使用されます。
生物学: この化合物は、シグナル伝達、転写、細胞周期調節などの細胞プロセスを調べるために使用されます。
医学: 多発性硬化症の治療に承認されており、特に乳がんにおける薬剤耐性を克服する上で、がん治療における可能性が探求されています
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antiproliferative Agent A771726 involves the conversion of leflunomide to its active metabolite. Leflunomide is an isoxazole derivative that undergoes hydrolysis to form A771726. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) to achieve the desired solubility and reaction efficiency .
Industrial Production Methods: Industrial production of Antiproliferative Agent A771726 follows a similar synthetic route as the laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically stored at -20°C to maintain its stability .
化学反応の分析
Types of Reactions: Antiproliferative Agent A771726 primarily undergoes inhibition reactions, particularly targeting the enzyme dihydroorotate dehydrogenase (DHODH). This inhibition is crucial for its antiproliferative and immunosuppressive effects .
Common Reagents and Conditions: The compound interacts with various reagents such as tyrosine kinases and prostaglandin E2 in synoviocytes. The reaction conditions often involve the presence of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) to study its inhibitory effects .
Major Products Formed: The primary product formed from these reactions is the inhibition of DHODH, leading to a decrease in pyrimidine synthesis. This results in the suppression of lymphocyte proliferation and the reduction of inflammatory responses .
科学的研究の応用
Antiproliferative Agent A771726 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and the synthesis of pyrimidines.
Biology: The compound is utilized to investigate cellular processes such as signal transduction, transcription, and cell cycle regulation.
Medicine: It is approved for the treatment of multiple sclerosis and is being explored for its potential in cancer therapy, particularly in overcoming drug resistance in breast cancer
Industry: The compound is used in the development of new immunosuppressive and anti-inflammatory drugs.
作用機序
テリフルノミドは、ミトコンドリア酵素ジヒドロオロテートデヒドロゲナーゼ(DHODH)を阻害することで効果を発揮します。この阻害は、急速に増殖する細胞におけるDNAおよびRNA合成に不可欠なピリミジン合成を阻害します。 この化合物は、活性化された中枢神経系のリンパ球の量も減少させ、抗炎症作用と抗増殖作用をもたらします .
類似の化合物:
レフルノミド: A771726の親化合物で、関節リウマチの治療に使用されます。
ラパコール: ピリミジン代謝も標的とし、免疫抑制作用を持つ天然のナフトキノン.
ブレキナー: 同様の抗増殖効果を持つ別のDHODH阻害剤.
独自性: テリフルノミドは、抗炎症剤と抗がん剤の両方の役割を果たすため、独自性があります。 特に乳がんにおける、がん治療における薬剤耐性を克服する能力は、他の同様の化合物とは異なります .
類似化合物との比較
Leflunomide: The parent compound of A771726, used for the treatment of rheumatoid arthritis.
Brequinar: Another DHODH inhibitor with similar antiproliferative effects.
Uniqueness: Antiproliferative Agent A771726 is unique due to its dual role as an anti-inflammatory and anticancer agent. Its ability to overcome drug resistance in cancer therapy, particularly in breast cancer, sets it apart from other similar compounds .
特性
分子式 |
C12H11F3N2O2 |
|---|---|
分子量 |
272.22 g/mol |
IUPAC名 |
2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C12H11F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,7,10,18H,1H3,(H,17,19) |
InChIキー |
YODXEQNROKSLLQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


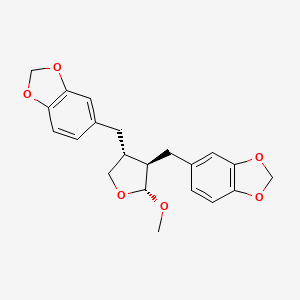

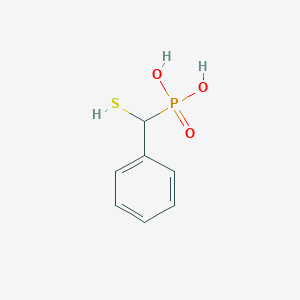
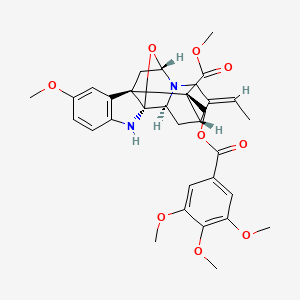
![6,6-Dimethyl-3-(2-methyloctan-2-yl)benzo[c]chromene-1,9-diol](/img/structure/B10846704.png)
![9-Methoxy-6,6-dimethyl-3-(2-methyloctan-2-yl)benzo[c]chromen-1-ol](/img/structure/B10846714.png)
